molecular formula C19H18N2O3S B2365747 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892848-60-1

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2365747
CAS No.: 892848-60-1
M. Wt: 354.42
InChI Key: WELCZAVEUONBDZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a dioxolobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multi-step organic reactionsThe dioxolobenzothiazole moiety is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to induce apoptosis in certain cancer cell lines by causing cell cycle arrest and promoting programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-19(2,3)12-6-4-11(5-7-12)17(22)21-18-20-13-8-14-15(24-10-23-14)9-16(13)25-18/h4-9H,10H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCZAVEUONBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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